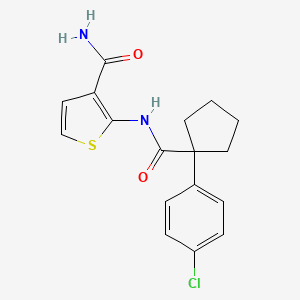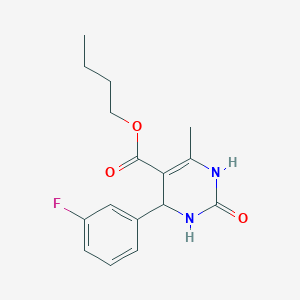![molecular formula C21H11Cl3F3N3O3 B2554193 methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 318949-23-4](/img/structure/B2554193.png)
methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C21H11Cl3F3N3O3 and its molecular weight is 516.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Study of New Heterocyclic Compounds
A study by (Katariya, Vennapu, & Shah, 2021) explored the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. These compounds demonstrated potent anticancer and antimicrobial activities, with one compound showing the highest potency. Molecular docking studies suggest these compounds could help overcome microbe resistance to pharmaceutical drugs.
Novel Pyrazole Derivatives with Antimicrobial and Anticancer Properties
Research by (Hafez, El-Gazzar, & Al-Hussain, 2016) focused on the synthesis of new pyrazole derivatives exhibiting significant antimicrobial and anticancer activities, with some compounds showing higher efficacy than the reference drug doxorubicin.
Synthesis and Characterization of Isostructural Thiazole Derivatives
(Kariuki, Abdel-Wahab, & El‐Hiti, 2021) synthesized and characterized isostructural thiazole derivatives. They found that these compounds, due to their structural properties, could have potential applications in various scientific fields.
Design and Synthesis of Triazolyl Pyrazole Derivatives
A study by (Bhat et al., 2016) involved the design and synthesis of triazolyl pyrazole derivatives with potential as antimicrobial, antifungal, and antioxidant agents. Molecular docking studies indicate these compounds as promising inhibitors of the E. coli MurB enzyme.
Synthesis and Transformations of Oxazole Derivatives
(Prokopenko et al., 2010) synthesized and explored the transformations of oxazole derivatives, leading to the introduction of various functional groups and expanding their potential applications in scientific research.
Structural Characterization of Pyrazolyl Propionic Acid Derivatives
In research by (Kumarasinghe, Hruby, & Nichol, 2009), 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester were synthesized and structurally characterized, contributing to understanding their potential in various scientific applications.
Design of Triazolyl Chalcone Derivatives
A study by (Bhat et al., 2016) synthesized a series of triazolyl chalcone derivatives with potential antimicrobial, antioxidant, and anticancer properties, particularly effective against breast cancer cell lines.
Synthesis of Pyrazolo[3,4-b]quinolin-5-ones
(Quiroga et al., 1998) synthesized pyrazolo[3,4-b]quinolin-5-ones, contributing to the development of compounds with potential applications in medicinal chemistry.
Synthesis and Inhibition of Plasmodium falciparum Enzyme
(Vah et al., 2022) synthesized pyrazole derivatives as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase, showing potential as antimalarial agents.
Eigenschaften
IUPAC Name |
methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3F3N3O3/c1-32-20(31)16-17(15-13(23)6-3-7-14(15)24)29-33-18(16)12-9-30(28-19(12)21(25,26)27)11-5-2-4-10(22)8-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZKTELGECLVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3=CN(N=C3C(F)(F)F)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


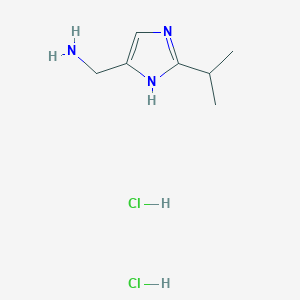
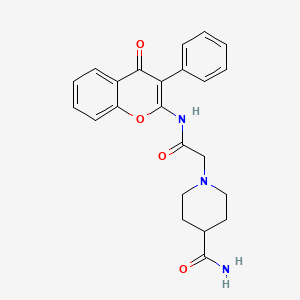

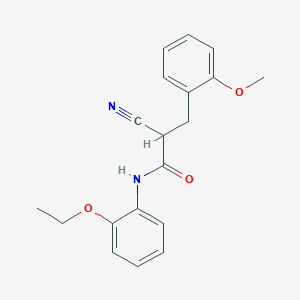

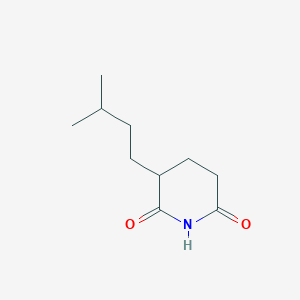
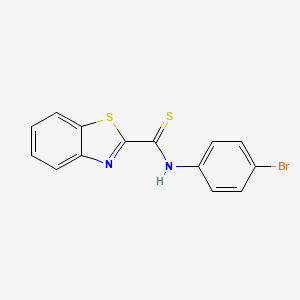

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
